Antiplasmodial Activity of 2-Butylquinolin-4(1H)-one Compared to 2-Pentyl and Branched Analogs
2-Butylquinolin-4(1H)-one (Compound 1) exhibits antiplasmodial activity against Plasmodium falciparum with an IC₅₀ of 583 nM, whereas its 2-pentyl analog (Compound 4) shows reduced potency with an IC₅₀ of approximately 10 μg/mL [1]. This represents a measurable, structure-dependent difference in antiplasmodial efficacy that would be obscured if the pentyl analog were substituted.
| Evidence Dimension | Antiplasmodial potency |
|---|---|
| Target Compound Data | IC₅₀ = 583 nM |
| Comparator Or Baseline | 2-Pentylquinolin-4(1H)-one (Compound 4): IC₅₀ ≈ 10 μg/mL |
| Quantified Difference | Substantial potency difference (>10-fold); direct numerical comparison limited by differing units in source |
| Conditions | In vitro assay against Plasmodium falciparum; details in Rasamison et al. 2017 |
Why This Matters
This direct comparative data from a single study demonstrates that the butyl substituent confers meaningfully different antiplasmodial activity compared to the pentyl analog, preventing uncontrolled SAR drift in antimalarial screening programs.
- [1] Rasamison, V.E. et al. (2017). Isolation, structure elucidation, and synthesis of antiplasmodial quinolones from Crinum firmifolium. Bioorganic & Medicinal Chemistry, 25(17), 4771-4780. View Source
